![molecular formula C15H14N4O3S B1423682 8-(3,4-二氢异喹啉-2(1H)-磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮 CAS No. 1291486-86-6](/img/structure/B1423682.png)

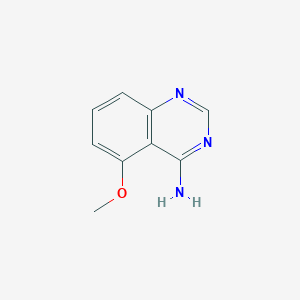

8-(3,4-二氢异喹啉-2(1H)-磺酰基)[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The isoquinoline and triazolo[4,3-a]pyridin-3(2H)-one moieties would likely be synthesized separately, then combined in a later step. The sulfonyl group could potentially be introduced via a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The isoquinoline moiety would contribute to the rigidity of the molecule, while the triazolo[4,3-a]pyridin-3(2H)-one moiety could potentially participate in tautomeric shifts due to the presence of a keto group adjacent to a nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is a good leaving group, and the nitrogen atoms in the triazole and pyridine rings, which can act as nucleophiles. The compound could potentially undergo reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of functional groups, and the degree of conjugation in the molecule. For example, the presence of multiple aromatic rings could potentially result in a relatively high melting point and low solubility in water .科学研究应用

合成和化学性质

- 该化合物已通过各种化学反应合成。例如,伊藤等人(1980 年)的一项研究描述了由 N-(苯磺酰基)苯甲酰肼酰氯和吡啶制备 3-苯基[1,2,4]三唑并[4,3-a]吡啶的过程,涉及氧化过程。该方法产生了良好的结果,有助于理解此类化合物的合成途径 (伊藤、加贺、松野和吉田,1980 年)。

- 格鲁伯特等人(1992 年)讨论了 1,3-偶极子与杂环化合物反应合成 1,8a-二氢[1,2,4]三唑并[4,3-a]吡啶及其相关化合物。他们的工作提供了对这些反应的区域选择性和产率的见解,突出了该化合物的合成多功能性 (格鲁伯特、朱格尔特、布雷斯、科佩尔、斯特里策尔和多姆布罗夫斯基,1992 年)。

药理学中的潜在应用

- 张等人(2016 年)的一项研究探讨了含有杂环的新型 3,4-二氢异喹啉衍生物的抗惊厥活性,在最大电休克 (MES) 测试中显示出显着结果。他们的研究表明在癫痫发作疾病中具有潜在的治疗应用 (张、申、金和权,2016 年)。

- 哈伯尼克尔(2001 年)讨论了三唑并吡啶衍生物更广泛的药学应用,包括抗惊厥、抗焦虑和中枢神经系统 (CNS) 活性。这突出了该化合物在开发中枢神经系统疾病治疗方法中的相关性 (哈伯尼克尔,2001 年)。

化学结构分析和修饰

- 埃尔-库尔迪等人(2021 年)的研究重点是使用 N-氯代琥珀酰亚胺 (NCS) 对胂酮进行氧化环化,以合成三唑并吡啶。他们的发现有助于理解此类化合物的化学结构和合成途径 (埃尔-库尔迪、阿布·塔赫、瓦赫迪、肖尔迈耶、诺珀、里斯特和戴格纳,2021 年)。

探索新型合成方法

- 拉梅沙等人(2016 年)提出了一种从二硫代酯合成咪唑并三唑并吡啶的有效方法,证明了该化合物在新型合成方法和药物化学应用中的潜力 (拉梅沙、桑迪亚、库马尔、希雷马特、曼特林古和兰加帕,2016 年)。

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to study the compound’s interactions with various biological targets, which could help to elucidate its mechanism of action .

属性

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c20-15-17-16-14-13(6-3-8-19(14)15)23(21,22)18-9-7-11-4-1-2-5-12(11)10-18/h1-6,8H,7,9-10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDQEULORHZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CN4C3=NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)

![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)